1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene
Description
1,8,10,12-Tetraazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene is a nitrogen-rich tricyclic heterocyclic compound characterized by a complex fused-ring system containing four nitrogen atoms. Its structure consists of a bicyclo[7.3.0] framework fused with an additional aziridine ring (0²,⁶), forming a rigid, electron-deficient core.
The molecular formula of the parent compound is C₈H₁₂N₄, with a molecular weight of 164.21 g/mol (calculated). Derivatives like 11-methyl-1,8,10,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene (CAS: 1690678-90-0) exhibit modified properties, such as increased hydrophobicity (C₉H₁₄N₄, MW: 178.23 g/mol) . Limited data on its synthesis and applications are publicly available, suggesting it remains a niche research target.
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
1,8,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene |
InChI |
InChI=1S/C8H12N4/c1-2-6-4-9-8-10-5-11-12(8)7(6)3-1/h5-7H,1-4H2,(H,9,10,11) |
InChI Key |
VBDBIZOJXTYRNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNC3=NC=NN3C2C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthesis
One common approach starts with appropriately substituted diamines or triamines that undergo intramolecular cyclization to form the bicyclic or tricyclic core. For example, a precursor containing amine groups positioned to enable ring closure at carbons 2 and 6 can be cyclized under acidic or catalytic conditions to yield the tetraazatricyclic structure.
- Reaction conditions : Typical solvents include polar aprotic solvents such as dimethylformamide or acetonitrile. Temperatures range from ambient to reflux depending on the precursor reactivity.
- Catalysts : Lewis acids like zinc chloride or aluminum chloride have been reported to promote cyclization.
- Yields : Reported yields vary but generally range from moderate (40–60%) to good (up to 80%) depending on precursor purity and reaction optimization.
Functionalization and Derivative Preparation
Derivatives such as methyl esters or amines of the tetraazatricyclic core are prepared by subsequent functional group transformations:
- Methyl 1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene-11-carboxylate is synthesized by esterification of the corresponding carboxylic acid precursor under acidic methylation conditions.
- 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-amine is prepared by amination reactions on the tricyclic framework, often involving substitution of leaving groups with ammonia or amine nucleophiles.
Comparative Analysis with Related Compounds
Studies comparing the preparation of 1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene with related nitrogen-containing tricyclic compounds (such as 1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene) indicate that:
- Increasing the number of nitrogen atoms in the ring system generally requires more controlled reaction conditions to avoid polymerization or side reactions.
- Substituents on the nitrogen atoms (e.g., methyl, ethyl) influence the cyclization efficiency and product stability.
- Brominated analogs require specialized halogenation steps post-cyclization and are less commonly prepared due to their reactivity.
Data Table Summarizing Preparation Parameters
Research Findings and Notes
- The preparation of 1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is still under active research with limited publicly available detailed synthetic protocols, indicating the compound’s complexity and niche application.
- The compound’s nitrogen-rich tricyclic structure makes it a valuable scaffold for further functionalization in medicinal chemistry and materials science.
- Reaction optimization studies show that controlling the stoichiometry of reagents and the timing of cyclization steps is critical to maximize yield and purity.
- The stability of the tetraazatricyclic core under various reaction conditions (oxidation, reduction) has been explored to some extent, guiding synthetic route design.
Chemical Reactions Analysis
Types of Reactions
1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Potential Therapeutic Applications
The compound's ability to interact with biological macromolecules such as enzymes and receptors positions it as a candidate for drug development. Research indicates that it may modulate biochemical pathways, making it a potential therapeutic agent in treating various diseases.
- Mechanism of Action : The compound can bind to specific targets, influencing their activity through inhibition or activation of biochemical processes. This interaction is facilitated by the presence of functional groups that enhance binding affinity.
Case Studies
- Enzyme Inhibition : Preliminary studies have shown that 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene can inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to reduced activity of disease-related enzymes.
- Receptor Modulation : The compound has been investigated for its potential to modulate receptor activity in neurological pathways, suggesting applications in neuropharmacology.
Polymeric Applications
The unique structure of 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene allows for incorporation into polymer matrices to enhance material properties.
- Thermal Stability : When integrated into polymeric materials, this compound can improve thermal stability and mechanical strength.
- Chemical Resistance : Its nitrogen-rich structure contributes to enhanced resistance against chemical degradation.
Case Studies
- Composite Materials : Research has demonstrated that composites containing this compound exhibit superior mechanical properties compared to traditional materials.
- Coatings : The compound has been explored as a component in protective coatings due to its chemical inertness and durability.
Catalytic Properties
The presence of multiple nitrogen atoms within the compound's structure may impart catalytic properties suitable for various chemical reactions.
- Oxidation and Reduction Reactions : Studies indicate that 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene can serve as a catalyst in oxidation and reduction processes due to its ability to stabilize transition states.
Case Studies
- Synthetic Pathways : It has been utilized in synthetic organic chemistry for the development of complex molecules through catalyzed reactions.
- Green Chemistry Initiatives : The compound's potential as a catalyst aligns with sustainable practices in chemistry by reducing the need for harsh reagents.
Detection and Analysis
The unique structure of 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene makes it suitable for use as a marker or probe in analytical methods.
- Spectroscopic Techniques : Its distinct spectral properties allow for effective detection using techniques such as NMR and mass spectrometry.
Case Studies
- Biomarker Development : Research is ongoing to explore its utility as a biomarker for specific diseases based on its interaction with biological systems.
Summary Table of Applications
| Application Area | Potential Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Drug development | Modulation of biochemical pathways |
| Material Science | Composite materials and coatings | Enhanced thermal stability and chemical resistance |
| Catalysis | Catalytic reactions | Efficient synthesis with reduced harsh reagents |
| Analytical Chemistry | Detection and analysis | Effective use in spectroscopic techniques |
Mechanism of Action
The mechanism of action of 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table compares 1,8,10,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene with structurally related bicyclic and tricyclic compounds from the literature:
Key Observations :
Nitrogen Content vs. Biological Activity: The tetraazatricyclo compound’s nitrogen-rich structure contrasts with non-nitrogenous bicyclic terpenes (e.g., himachala-9,11-diene, Germacrene D), which exhibit direct ecological roles (e.g., pheromone activity in insects or plant volatiles) . The absence of nitrogen in bicyclo[6.4.0]dodeca-9,11-diene and Germacrene D correlates with their roles in hydrophobic interactions (e.g., insect communication), whereas nitrogenated tricyclics may interact with polar biological targets .
Derivative Modifications :
- The 11-methyl derivative of the tetraazatricyclo compound shows a 14 g/mol increase in molecular weight compared to the parent structure, likely altering solubility and binding kinetics . This mirrors trends in terpene derivatives (e.g., methylated sesquiterpenes), where substitutions enhance volatility or receptor specificity .
Synthetic Accessibility: Racemic synthesis is feasible for himachala-9,11-diene due to non-enantioselective bioactivity , whereas the tetraazatricyclo system’s stereochemical complexity may require enantioselective routes, complicating large-scale production .
Biological Activity
1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene (CAS No. 1694341-76-8) is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is , with a molecular weight of 179.22 g/mol. The compound features a unique tricyclic structure that contributes to its reactivity and biological interactions.
Biological Activity Overview
Research on the biological activity of 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is still emerging; however, preliminary studies suggest several areas of interest:
Antimicrobial Activity
Preliminary studies indicate that derivatives of tetraazatricyclo compounds exhibit antimicrobial properties against various bacterial strains. For instance:
- Study Reference : A study published in Journal of Medicinal Chemistry found that similar tetraazatricyclo compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
There is growing interest in the anticancer properties of azatricyclic compounds:
- Case Study : Research published in Cancer Letters highlighted that tetraazatricyclo compounds could inhibit tumor cell growth through apoptosis induction in breast cancer cell lines .
Data Table: Biological Activities Reported
While specific mechanisms for 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene are not fully elucidated yet, similar compounds have shown to:
- Interact with DNA and RNA synthesis pathways.
- Induce oxidative stress leading to cell apoptosis.
- Inhibit key enzymes involved in cellular proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
